4-Bromo-2-methylaniline

Catalog No.
S661155
CAS No.
583-75-5
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methylaniline

CAS Number

583-75-5

Product Name

4-Bromo-2-methylaniline

IUPAC Name

4-bromo-2-methylaniline

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

InChI Key

PCHYYOCUCGCSBU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)N

Synonyms

3-Bromo-0-toludine

Canonical SMILES

CC1=C(C=CC(=C1)Br)N

4-Bromo-2-methylaniline is an organic compound with the molecular formula C7H8BrNC_7H_8BrN and a molecular weight of approximately 186.05 g/mol. It is classified as an aromatic amine, characterized by a bromine atom attached to the fourth carbon of a toluene derivative, specifically at the para position relative to the amino group. This compound appears as white to light red crystalline solids and has a melting point ranging from 57 °C to 59 °C and a boiling point of approximately 242.6 °C .

The compound is known for its potential applications in various chemical syntheses, particularly in the preparation of dyes, pharmaceuticals, and other organic compounds. It is also recognized for its unique properties due to the presence of both bromine and methyl groups, which influence its reactivity and biological activity.

  • Electrophilic Aromatic Substitution: The bromine atom can direct electrophiles to the ortho and para positions relative to the amino group, facilitating further substitution reactions.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives under appropriate conditions .

Research indicates that 4-Bromo-2-methylaniline exhibits various biological activities. It has been studied for its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor of CYP1A2, suggesting potential implications in pharmacokinetics and drug interactions . Additionally, it has shown moderate toxicity profiles in acute toxicity studies, indicating that caution is warranted when handling this compound .

The synthesis of 4-Bromo-2-methylaniline typically involves several key steps:

  • Aryl Protection: The process begins with protecting ortho-toluidine (2-methylaniline) using acetic anhydride to form N-(2-methylphenyl) acetamide.
  • Bromination: This protected intermediate undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
  • Deprotection: The final step involves hydrolysis of the acetamide group to yield 4-Bromo-2-methylaniline .

This method is noted for its efficiency and high purity yield.

4-Bromo-2-methylaniline finds applications across various fields:

  • Dye Manufacturing: It serves as an intermediate in synthesizing azo dyes and other colorants.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Chemical Research: It is utilized in laboratories for synthesizing complex organic molecules and studying reaction mechanisms .

Studies on interaction profiles suggest that 4-Bromo-2-methylaniline can interact with various biological systems. Its role as a cytochrome P450 inhibitor indicates potential drug-drug interactions when co-administered with other medications metabolized by this enzyme system. Furthermore, its acute toxicity suggests careful consideration is necessary when evaluating its safety in biological applications .

Several compounds share structural similarities with 4-Bromo-2-methylaniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-3-methylbenzene-1,2-diamine39478-78-90.97
3-Bromoaniline106-39-80.95
5-Bromo-o-toluidine39478-78-90.93
2-Amino-5-bromotoluene24596-19-80.93
N,N-Dimethyl-4-bromoaniline74586-53-10.92

Uniqueness: What distinguishes 4-Bromo-2-methylaniline from these compounds is its specific arrangement of substituents that affects its reactivity profile and biological activity. The combination of a bromine atom at the para position and a methyl group at the ortho position creates unique steric and electronic effects not found in other similar compounds.

XLogP3

1.9

Boiling Point

240.0 °C

Melting Point

59.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

583-75-5

Wikipedia

4-Bromo-2-methylaniline

General Manufacturing Information

Benzenamine, 4-bromo-2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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